N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide
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Overview
Description
N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide is an organic compound that belongs to the class of aminobenzenesulfonamides. This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a benzenesulfonamide moiety. The thiazole ring is known for its aromatic properties and reactivity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide typically involves the nucleophilic addition reaction of a thiazole derivative with a benzenesulfonamide precursor. One common method includes the reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, using a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and aminobenzenesulfonamides .
Scientific Research Applications
N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide has diverse applications in scientific research:
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation. The compound may also disrupt bacterial cell membranes, enhancing its antibacterial activity .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide is unique due to its combined thiazole and benzenesulfonamide structure, which imparts distinct chemical reactivity and biological activity. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
89782-59-2 |
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Molecular Formula |
C9H9N3O2S2 |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-(2-amino-1,3-thiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S2/c10-9-11-6-8(15-9)12-16(13,14)7-4-2-1-3-5-7/h1-6,12H,(H2,10,11) |
InChI Key |
WWLMIURYCSZFKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(S2)N |
Origin of Product |
United States |
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